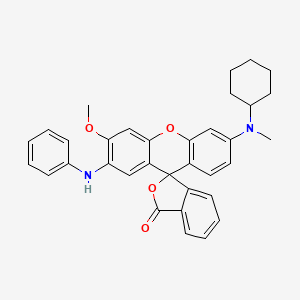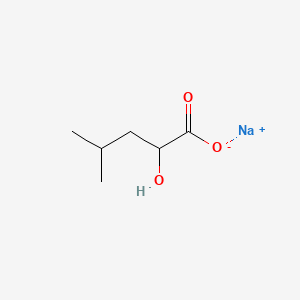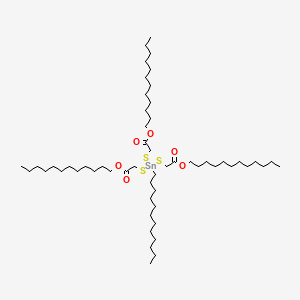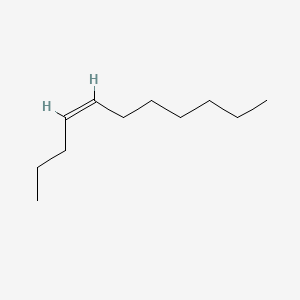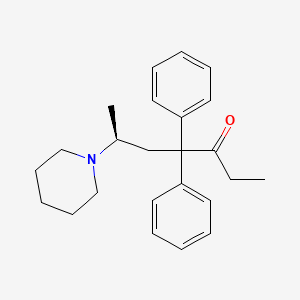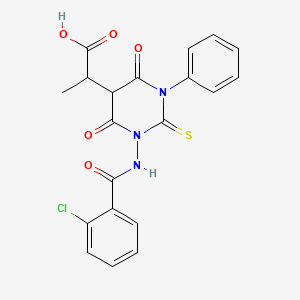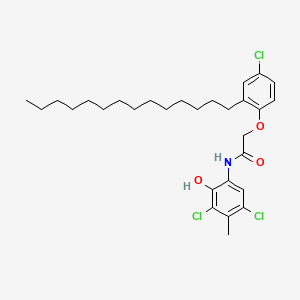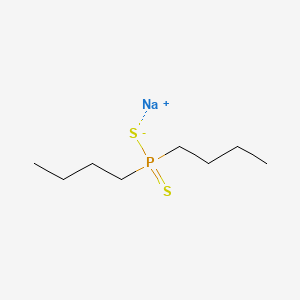
Phosphinodithioic acid, dibutyl-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide phosphinodithioïque, dibutyle-, sel de sodium est un composé chimique de formule moléculaire C8H18NaPS2. Il est couramment utilisé dans diverses applications industrielles et scientifiques en raison de ses propriétés chimiques uniques. Ce composé est connu pour son rôle d’agent de flottation dans l’industrie minière, où il aide à séparer les minerais précieux des minerais .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide phosphinodithioïque, dibutyle-, sel de sodium implique généralement la réaction de l’acide dibutylphosphinodithioïque avec l’hydroxyde de sodium. La réaction est effectuée dans des conditions contrôlées pour assurer la conversion complète de l’acide en sa forme de sel de sodium. La réaction générale peut être représentée comme suit :
(C4H9)2P(S)SH+NaOH→(C4H9)2P(S)SNa+H2O
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé est mise à l’échelle en utilisant des conditions de réaction similaires, mais avec de plus grandes quantités de réactifs. Le processus implique un contrôle minutieux de la température et du pH afin d’optimiser le rendement et la pureté. Le produit final est généralement purifié par cristallisation ou autres techniques de séparation .
Analyse Des Réactions Chimiques
Types de réactions
L’acide phosphinodithioïque, dibutyle-, sel de sodium subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former les sulfoxydes ou sulfones correspondants.
Réduction : Les réactions de réduction peuvent le convertir en acide phosphinodithioïque parent.
Substitution : Il peut participer à des réactions de substitution où l’ion sodium est remplacé par d’autres cations.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et d’autres peroxydes.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.
Substitution : Les réactions avec d’autres sels métalliques peuvent conduire à la formation de différents phosphinodithioates métalliques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation donne généralement des sulfoxydes ou des sulfones, tandis que les réactions de substitution donnent divers phosphinodithioates métalliques .
Applications de la recherche scientifique
L’acide phosphinodithioïque, dibutyle-, sel de sodium a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif dans diverses synthèses chimiques et réactions.
Biologie : Il a des applications dans les études biochimiques, en particulier dans l’étude de l’inhibition enzymatique.
Médecine : Des recherches sont en cours sur son utilisation potentielle dans le développement de médicaments et comme agent thérapeutique.
Applications De Recherche Scientifique
Phosphinodithioic acid, dibutyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: It has applications in biochemical studies, particularly in the study of enzyme inhibition.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Mécanisme D'action
Le mécanisme par lequel l’acide phosphinodithioïque, dibutyle-, sel de sodium exerce ses effets implique son interaction avec les ions métalliques. Il forme des complexes avec les ions métalliques, qui peuvent ensuite être séparés des autres composants d’un mélange. Cette propriété est particulièrement utile dans l’industrie minière pour le processus de flottation. Les cibles moléculaires et les voies impliquées comprennent la liaison du composé aux ions métalliques, conduisant à la formation de complexes stables .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide phosphinodithioïque, diisobutyle-, sel de sodium
- Acide phosphinodithioïque, diphényle-, sel de sodium
- Acide phosphinodithioïque, bis(2-méthylpropyle)-, sel de sodium
Unicité
L’acide phosphinodithioïque, dibutyle-, sel de sodium est unique en raison de son groupe alkyle spécifique (dibutyle) qui lui confère des propriétés chimiques distinctes par rapport à d’autres composés similaires. Cette unicité le rend particulièrement efficace comme agent de flottation dans l’industrie minière, offrant une sélectivité et une efficacité accrues dans la séparation des minerais précieux .
Propriétés
Numéro CAS |
71550-48-6 |
|---|---|
Formule moléculaire |
C8H18NaPS2 |
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
sodium;dibutyl-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C8H19PS2.Na/c1-3-5-7-9(10,11)8-6-4-2;/h3-8H2,1-2H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
VVYDGZBJOATDQQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCP(=S)(CCCC)[S-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




